(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound that features an indoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoline core, followed by functionalization to introduce the hydroxymethyl group and the acetimidamide moiety. Common reagents used in these reactions include indoline derivatives, hydroxylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidamide moiety.
Substitution: Functional groups on the indoline core can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indoline-2-carboxylic acid derivatives, while reduction can produce different acetimidamide derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: These compounds share the indoline core structure and have similar biological activities.
Nitroimidazole hybrids: These compounds combine the indoline core with nitroimidazole moieties, enhancing their antimicrobial properties.
Bis(indol-1-yl)maleimides: These compounds are known for their protein kinase inhibitory activities and are structurally related to (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-2,5,15-16H,3-4,6-7H2,(H2,12,13) |
InChI Key |
XCUDDTBTOIXGNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)CO)C/C(=N/O)/N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CC(=NO)N |
Origin of Product |
United States |
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